

Sebetralstat's In Vitro Impact on the Contact Activation System: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sebetralstat

Cat. No.: B15073893

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Introduction

Sebetralstat is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein (PKa), a key enzyme in the contact activation system.^{[1][2][3]} This system, when dysregulated, is the primary driver of excessive bradykinin production, the mediator of swelling attacks in Hereditary Angioedema (HAE).^{[4][5]} This technical guide provides an in-depth overview of the in vitro pharmacological data of **sebetralstat**, focusing on its mechanism of action and its effects on the contact activation system. The information is curated to support researchers, scientists, and drug development professionals in understanding the preclinical profile of this compound.

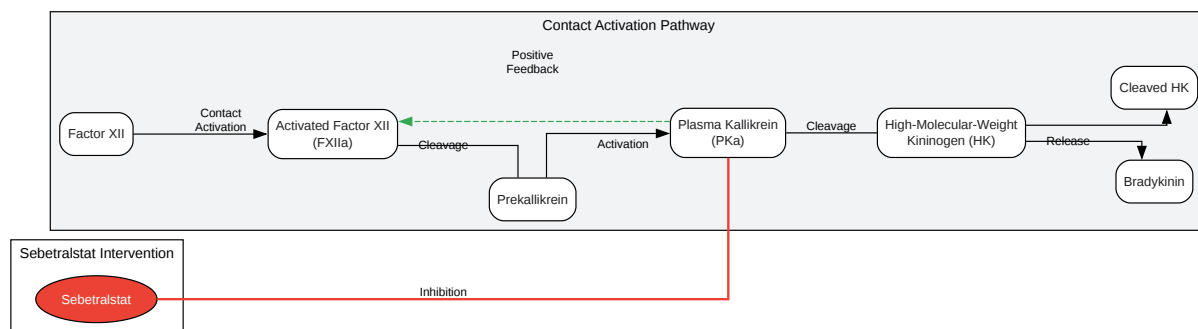
Mechanism of Action

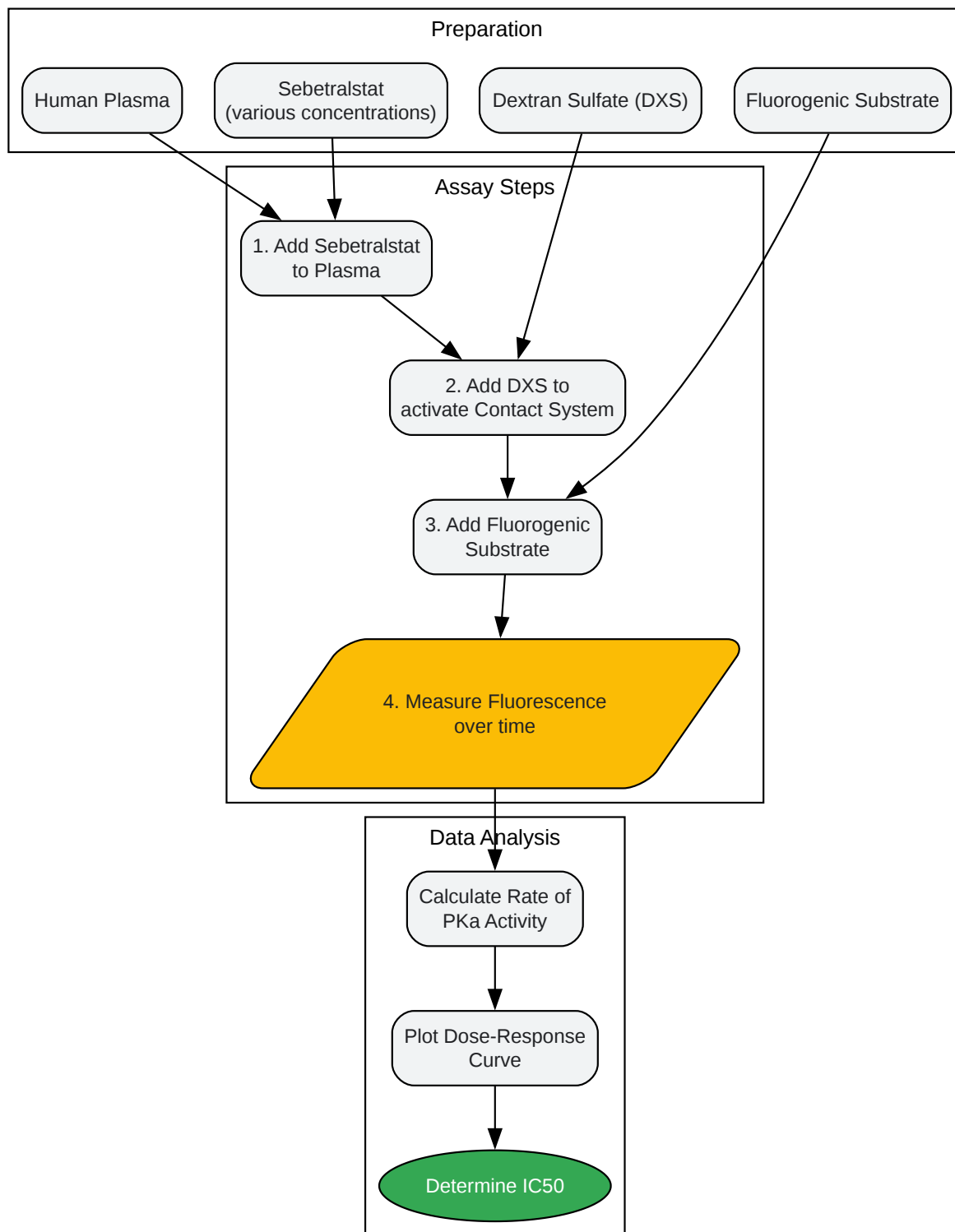
Sebetralstat is a competitive and reversible inhibitor of plasma kallikrein. Upon binding to the active site of PKa, **sebetralstat** induces a conformational change, which accounts for its high potency and selectivity. By inhibiting PKa, **sebetralstat** effectively blocks two key processes in the pathophysiology of HAE:

- **Bradykinin Generation:** It prevents the cleavage of high-molecular-weight kininogen (HK) by PKa, thereby halting the production of bradykinin.

- Positive Feedback Amplification: **Sebetralstat** disrupts the positive feedback loop where PKa activates Factor XII (FXII), leading to the generation of more PKa.

This dual action rapidly suppresses the kallikrein-kinin system, which is the intended therapeutic effect for the on-demand treatment of HAE attacks.





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- To cite this document: BenchChem. [Sebetralstat's In Vitro Impact on the Contact Activation System: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073893#sebetralstat-s-impact-on-the-contact-activation-system-in-vitro]

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